2'-Hydroxy-5'-methylpropiophenone CAS 938-45-4
2'-Hydroxy-5'-methylpropiophenone CAS 938-45-4
An In-Depth Technical Guide to 2'-Hydroxy-5'-methylpropiophenone (CAS 938-45-4): Properties, Synthesis, and Applications
Introduction
2'-Hydroxy-5'-methylpropiophenone, registered under CAS Number 938-45-4, is a substituted aromatic ketone that serves as a pivotal intermediate in various fields of chemical synthesis.[1][2] Structurally, it is a derivative of propiophenone featuring a hydroxyl group at the ortho position and a methyl group at the para position relative to the propanoyl substituent. This unique arrangement of functional groups—a chelating hydroxyl group, a reactive ketone, and an aromatic ring—renders it a versatile building block for the synthesis of more complex molecules. Its significance is particularly pronounced in the development of pharmaceuticals, specialty polymers, and as a key component in cosmetic formulations.[1][2] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing its physicochemical properties, synthetic routes, analytical characterization, key applications, and safety protocols.
Section 1: Physicochemical Properties and Identification
Accurate identification and understanding of the physicochemical properties of a chemical intermediate are fundamental to its successful application in research and development. 2'-Hydroxy-5'-methylpropiophenone is typically a colorless to pale yellow liquid at room temperature.[1]
Table 1: Chemical Identifiers and Properties
| Property | Value |
|---|---|
| CAS Number | 938-45-4[3][4] |
| IUPAC Name | 1-(2-hydroxy-5-methylphenyl)propan-1-one[2][4] |
| Synonyms | 2-Propionyl-p-cresol[4][5] |
| Molecular Formula | C₁₀H₁₂O₂[3][4] |
| Molecular Weight | 164.20 g/mol [3][4] |
| Appearance | Colorless to pale yellow liquid[1] |
| Density | 1.070 g/mL at 25 °C[3] |
| Refractive Index | n20/D 1.545[3] |
| Boiling Point | 80 - 110 °C[1] |
| InChI Key | CXZJBPYDVCLMFX-UHFFFAOYSA-N[3][4] |
| SMILES | CCC(=O)c1cc(C)ccc1O[3] |
Solubility Profile While specific quantitative solubility data is not widely published, the molecular structure provides strong indicators of its solubility. The phenolic hydroxyl group allows for hydrogen bonding, while the overall molecule possesses significant nonpolar character due to the aromatic ring and alkyl substituents. It is expected to be practically insoluble in water but soluble in common organic solvents such as ethanol, methanol, dimethyl sulfoxide (DMSO), and dimethylformamide.[6][7] This solubility profile is critical for its use in organic synthesis, allowing for a wide range of reaction conditions.
Section 2: Synthesis and Mechanism
The most prominent and industrially relevant synthetic route to hydroxyaryl ketones like 2'-Hydroxy-5'-methylpropiophenone is the Fries Rearrangement .[8] This reaction involves the rearrangement of a phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis acid.[8] The reaction is selective, with lower temperatures generally favoring the para-isomer and higher temperatures favoring the ortho-isomer.[9]
Proposed Synthetic Pathway A logical and efficient synthesis of 2'-Hydroxy-5'-methylpropiophenone involves a two-step process starting from commercially available p-cresol.
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Esterification: p-Cresol is first reacted with propionyl chloride or propionic anhydride to form the corresponding ester, p-cresyl propionate. This is a standard acylation reaction.
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Fries Rearrangement: The resulting p-cresyl propionate is then subjected to the Fries Rearrangement using a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to yield the target molecule.[8][9] The intramolecular rearrangement places the propionyl group primarily at the ortho position to the hydroxyl group due to the directing effect of the existing methyl group and chelation with the catalyst.
Causality in Synthesis The choice of the Fries Rearrangement is dictated by its efficiency in forming C-C bonds on an aromatic ring starting from a more easily accessible C-O bond in the phenolic ester. The Lewis acid catalyst (AlCl₃) is crucial as it coordinates with the carbonyl oxygen of the ester, making the acyl group a more potent electrophile and facilitating its migration to the electron-rich aromatic ring. Temperature control is a key parameter; higher temperatures are typically required to overcome the activation energy for the formation of the thermodynamically more stable, chelated ortho-isomer.[9]
Section 3: Analytical Characterization
Structural confirmation and purity assessment are critical for any chemical intermediate. A combination of spectroscopic and chromatographic methods is employed for the comprehensive analysis of 2'-Hydroxy-5'-methylpropiophenone.
Workflow for Analytical Characterization A standard workflow begins with chromatography to assess purity, followed by a suite of spectroscopic techniques for definitive structural elucidation.
Expected Spectroscopic Data Based on its molecular structure, the following spectral characteristics are predicted:
Table 2: Predicted Spectroscopic Data for 2'-Hydroxy-5'-methylpropiophenone
| Technique | Expected Observations |
|---|---|
| ¹H NMR | ~12.0 ppm (s, 1H): Phenolic -OH, deshielded due to intramolecular H-bonding with the ketone. ~7.5-6.8 ppm (m, 3H): Aromatic protons. ~2.9 ppm (q, 2H): -CH₂- of the ethyl group. ~2.3 ppm (s, 3H): Ar-CH₃ protons. ~1.1 ppm (t, 3H): -CH₃ of the ethyl group. |
| ¹³C NMR | ~205 ppm: Ketone C=O. ~160-115 ppm: 6 aromatic carbon signals. ~35 ppm: -CH₂- of the ethyl group. ~20 ppm: Ar-CH₃. ~8 ppm: -CH₃ of the ethyl group. |
| IR (Infrared) | ~3400-3100 cm⁻¹ (broad): O-H stretch (intramolecular H-bonded). ~3050 cm⁻¹: Aromatic C-H stretch. ~2970 cm⁻¹: Aliphatic C-H stretch. ~1650 cm⁻¹ (strong): C=O stretch (conjugated and H-bonded). ~1600, 1480 cm⁻¹: Aromatic C=C stretches. |
| MS (Mass Spec.) | m/z 164: Molecular ion peak [M]⁺. m/z 135: Loss of the ethyl group (-C₂H₅), a common fragmentation. m/z 121: Subsequent loss of CO, forming a methyl-substituted phenol fragment. |
Section 4: Key Applications in Research and Development
The utility of 2'-Hydroxy-5'-methylpropiophenone stems from its capacity to act as a versatile scaffold for building molecular complexity.
-
Pharmaceutical Synthesis : This compound is a valuable precursor in the development of analgesics and anti-inflammatory medications.[1][2] The phenolic hydroxyl and ketone functionalities are ideal handles for further chemical transformations, such as etherification, esterification, or condensation reactions, to build the core structures of pharmacologically active agents. For example, the hydroxyl group can be modified to improve bioavailability, while the ketone can be a site for forming heterocyclic rings common in drug molecules.
-
Cosmetic and Personal Care Formulations : In the cosmetics industry, derivatives of hydroxyaryl ketones are used as effective UV filters in sunscreen formulations.[1] The phenolic structure is inherently capable of absorbing UV radiation and dissipating the energy harmlessly. Furthermore, the phenolic hydroxyl group imparts antioxidant properties, making its derivatives useful for protecting skin and stabilizing formulations against oxidative degradation.[1][2]
-
Other Industrial Applications : The compound also serves as an intermediate in the synthesis of agrochemicals and specialty polymers, where its structure can be incorporated to create materials with enhanced thermal stability, UV resistance, or specific adhesive properties.[2]
Section 5: Safety, Handling, and Storage
As with any laboratory chemical, adherence to strict safety protocols is mandatory when handling 2'-Hydroxy-5'-methylpropiophenone.
Hazard Profile The compound is classified as harmful if swallowed (Acute Toxicity 4, Oral).[3] It may cause skin and eye irritation upon direct contact.[10]
Protocol for Safe Handling and Storage
-
Engineering Controls : Always handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.[11] Emergency eye wash stations and safety showers should be readily accessible.[11]
-
Personal Protective Equipment (PPE) :
-
Hygiene : Avoid contact with skin, eyes, and clothing.[11] Do not eat, drink, or smoke in the laboratory.[11] Wash hands thoroughly after handling.[12]
-
Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][10] Keep away from incompatible materials such as strong oxidizing agents, strong bases, acid anhydrides, and acid chlorides.[10]
-
First Aid :
-
Ingestion : If swallowed, rinse mouth and call a poison center or doctor immediately.[10][11] Do not induce vomiting.[11]
-
Skin Contact : Wash off with plenty of soap and water.[10][11]
-
Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[10][11]
-
-
Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[10][12]
Conclusion
2'-Hydroxy-5'-methylpropiophenone (CAS 938-45-4) is a functionally rich aromatic ketone with significant value as a synthetic intermediate. Its well-defined physicochemical properties, accessible synthesis via the Fries Rearrangement, and versatile reactivity make it a strategic resource for researchers in drug discovery, materials science, and cosmetic development. A thorough understanding of its analytical profile and adherence to rigorous safety protocols are essential for leveraging its full potential in creating novel and valuable chemical entities.
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2'-Hydroxy-5'-methylpropiophenone, min 97%, 1 gram. G-Biosciences. [Link]
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2'-Hydroxy-5'-methylpropiophenone 98.0+%, TCI. Fisher Scientific. [Link]
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2-Hydroxy-5-methylacetophenone | C9H10O2 | CID 15068. PubChem. [Link]
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2''''- Hydroxy-5''''-methyl Propiophenone938-45-4. IndiaMART. [Link]
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The Mechanochemical Fries Rearrangement: Manipulating Isomer Ratios in the Synthesis of p‐Hydroxyacetophenone at Different Scales. ResearchGate. [Link]
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Reaction Mechanism of Fries Rearrangement. Physics Wallah. [Link]
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Preparation of hydroxyacetophenones via the Fries rearrangement. A: General scheme of the Fries rearrangement of aromatic esters. ResearchGate. [Link]
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